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Cat. No.: B15578014

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
isolation and purification of the Chlorophyll a/b-binding protein CP26, a minor antenna protein
of Photosystem Il (PSII).

Introduction

CP26, also known as Lhcb5, is a crucial component of the light-harvesting antenna system of
Photosystem Il in higher plants and green algae. It plays a significant role in the regulation of
light harvesting and photoprotection. The isolation of pure and stable CP26 is essential for
detailed structural and functional studies, which are vital for understanding photosynthesis and
for potential applications in biotechnology and drug development.

Overview of the Purification Strategy

The purification of CP26 is a multi-step process that begins with the isolation of thylakoid
membranes, followed by the solubilization of membrane protein supercomplexes, and
subsequent chromatographic steps to isolate the individual CP26 protein.

Data Presentation

Table 1: Representative Purification Table for CP26 from Spinach Leaves
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Note: Specific activity for a structural protein like CP26 is not typically measured. Purity is
assessed by SDS-PAGE and spectroscopy. The values presented are representative estimates
based on typical purifications of chlorophyll-binding proteins.

Experimental Protocols
Protocol 1: Isolation of Thylakoid Membranes from
Spinach

This protocol describes the initial step of isolating thylakoid membranes from fresh spinach
leaves.

Materials:

o Fresh spinach leaves
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Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.4 M Sorbitol, 5 mM MgClz, 1 mM
EDTA, 10 mM NaF, 2 mM sodium ascorbate, 1% (w/v) BSA.

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgClz, 2.5 mM EDTA.

Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl-.

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

» Wash spinach leaves and remove midribs. Perform all subsequent steps at 4°C in dim light.
e Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender with short bursts.
 Filter the homogenate through four layers of cheesecloth followed by one layer of miracloth.
o Centrifuge the filtrate at 5,000 x g for 10 minutes.

» Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).

e Centrifuge at 5,000 x g for 10 minutes.

e Resuspend the final pellet in a minimal volume of Storage Buffer (P3).

o Determine the chlorophyll concentration. Freeze the thylakoid aliquots in liquid nitrogen and
store at -80°C.[1]

Protocol 2: Solubilization of Thylakoid Membranes and
Separation of PSII-LHCIlI Supercomplexes

This protocol outlines the solubilization of thylakoid membranes and the separation of protein
supercomplexes using sucrose density gradient ultracentrifugation.

Materials:

 [solated thylakoid membranes
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Solubilization Buffer: 25 mM MES-NaOH (pH 6.5), 10 mM NacCl, 5 mM MgClz.
n-dodecyl-a-D-maltoside (a-DM) or n-dodecyl-3-D-maltoside (3-DDM).

Sucrose solutions (0.1 M to 1.3 M) in a buffer containing 25 mM MES-NaOH (pH 6.5) and
0.03% (w/v) a-DM.

Ultracentrifuge with a swing-out rotor.

Procedure:

Thaw the thylakoid membranes on ice and adjust the chlorophyll concentration to 1.0 mg/mL
with Solubilization Buffer.

Add a-DM to a final concentration of 1% (w/v) and incubate on ice for 20 minutes with gentle
stirring.

Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet unsolubilized material.
Carefully load the supernatant onto a linear sucrose gradient (0.1 - 1.3 M).
Centrifuge at 150,000 x g for 16 hours at 4°C.

Several green bands corresponding to different PSII-LHCII supercomplexes, PSI-LHCI, and
LHCII trimers will be visible.

Carefully collect the bands corresponding to the PSII-LHCII supercomplexes, which contain
CP26.

Protocol 3: Purification of CP26 by lon-Exchange
Chromatography (IEC)

This protocol describes the final purification of CP26 from the isolated PSII-LHCII

supercomplex fraction using Fast Protein Liquid Chromatography (FPLC).

Materials:

Collected PSII-LHCII supercomplex fraction from sucrose gradient.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15578014?utm_src=pdf-body
https://www.benchchem.com/product/b15578014?utm_src=pdf-body
https://www.benchchem.com/product/b15578014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

IEC Equilibration Buffer (Buffer A): 20 mM Tris-HCI (pH 7.8), 0.03% (w/v) 3-DDM.

IEC Elution Buffer (Buffer B): 20 mM Tris-HCI (pH 7.8), 1 M NaCl, 0.03% (w/v) 3-DDM.

Anion exchange column (e.g., DEAE or Q Sepharose).

FPLC system.

Procedure:

o Dialyze the collected PSII-LHCII fraction against Buffer A overnight to remove sucrose.
» Equilibrate the anion exchange column with Buffer A until a stable baseline is achieved.
o Load the dialyzed sample onto the column.

e Wash the column with Buffer A to remove unbound proteins.

» Elute the bound proteins using a linear gradient of 0-100% Buffer B over several column
volumes.

e Collect fractions and monitor the elution profile at 280 nm and 670 nm (for chlorophyll).

e Analyze the collected fractions for the presence of CP26 using SDS-PAGE and
immunoblotting.

Pool the fractions containing pure CP26.

Protocol 4: Analysis of Purity by SDS-PAGE and
Immunoblotting

This protocol is for analyzing the purity of the fractions obtained during purification.
Materials:
o Protein samples from each purification step.

e Laemmli sample buffer.
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Acrylamide solutions for SDS-PAGE.

SDS-PAGE running buffer and apparatus.

Transfer buffer, PVDF membrane, and electroblotting apparatus.
Blocking buffer (e.g., 5% non-fat milk in TBST).

Primary antibody specific for CP26 (anti-Lhcb5).
HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Procedure:

Mix protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
Load the samples onto an SDS-PAGE gel and run the electrophoresis.

Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like SYPRO Ruby to
visualize protein bands.[2]

For immunoblotting, transfer the separated proteins from an unstained gel to a PVDF
membrane.

Block the membrane with blocking buffer for 1 hour.
Incubate the membrane with the primary anti-CP26 antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

Wash the membrane again and detect the protein using a chemiluminescent substrate and
an imaging system.[3][4]

Visualizations
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Caption: Experimental workflow for the isolation and purification of CP26 protein.
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Caption: Role of CP26 in light energy transfer within the PSII-LHCII supercomplex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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